molecular formula C6H6FNO B1322618 (6-Fluoropyridin-3-yl)methanol CAS No. 39891-05-9

(6-Fluoropyridin-3-yl)methanol

Cat. No.: B1322618
CAS No.: 39891-05-9
M. Wt: 127.12 g/mol
InChI Key: UCSVYHGEBZQLBZ-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where a fluorine atom is substituted at the 6th position and a hydroxymethyl group at the 3rd position

Scientific Research Applications

(6-Fluoropyridin-3-yl)methanol has several applications in scientific research:

Safety and Hazards

The safety information for “(6-Fluoropyridin-3-yl)methanol” indicates that it has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoropyridin-3-yl)methanol typically involves the reduction of 6-fluoronicotinaldehyde. One common method includes the use of sodium borohydride as a reducing agent in methanol under ice-cooled conditions. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

  • Oxidation of this compound can yield 6-fluoronicotinaldehyde or 6-fluoronicotinic acid.
  • Reduction can produce 6-fluoro-3-methylpyridine.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    6-Fluoronicotinaldehyde: A precursor in the synthesis of (6-Fluoropyridin-3-yl)methanol.

    6-Fluoronicotinic acid: An oxidation product of this compound.

    6-Fluoro-3-methylpyridine: A reduction product of this compound.

Uniqueness: this compound is unique due to the combination of a fluorine atom and a hydroxymethyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

(6-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSVYHGEBZQLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627408
Record name (6-Fluoropyridin-3-yl)methanol
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-05-9
Record name 6-Fluoro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-05-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoropyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-fluoropyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

Thionyl chloride (0.29 mL, 4.08 mmol) was added to a slurry of 6-fluoronicotinic acid (13, 0.48 g, 3.40 mmol) and N,N-dimethylformamide (0.1 mL, catalytic amount) in benzene (40 mL) at room temperature under nitrogen, after which the mixture was heated at reflux for 3 h. The solvent was removed under reduced pressure to provide an amber oil that was dissolved in 1,4-dioxane (25 mL) under nitrogen. The solution was treated with sodium borohydride (0.26 g, 6.80 mmol) and the mixture was stirred at room temperature for 24 h. The suspension was diluted with sat. NaHCO3 solution (200 mL) and extracted with diethyl ether (3×200 mL). The combined organic extracts were dried over Na2SO4, filtered and the solvents were removed under reduced pressure to provide the title compound as a colorless oil: 1H NMR (300 MHz) 8.20 (s, 1H), 7.87-7.81 (dt, J=8.0, 2.3 Hz, 1H), 6.97-6.93 (dd, J=8.4, 2.8 Hz, 1H), 4.73 (s, 2H), 2.04 (bs, 1H) ppm.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The mixture of 5-(chloromethyl)-2-fluoropyridine and 5-(dichloromethyl)-2-fluoropyridine (30.7 g, 211 mmol) was placed into a round-bottomed flask with H2O (300 mL) and K2CO3 (32.1 g, 232 mmol), which was heated to an oily suspension for 4 h. The mixture was then cooled to rt, and the layers were separated. The aqueous layer was washed with EtOAc (2×50 mL). The combined organic layers were then washed with H2O (3×100 mL), dried over MgSO4, filtered, and concentrated. This mixture was purified by column chromatography (6:1 hexane:EtOAc) to yield (6-fluoropyridin-3-yl)methanol and 6-((6-fluoropyridin-3-yl)methoxy)nicotinaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
32.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoropyridin-3-yl)methanol
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Reactant of Route 6
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